molecular formula C13H18N2O2 B146452 6-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester CAS No. 129488-00-2

6-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester

Cat. No.: B146452
CAS No.: 129488-00-2
M. Wt: 234.29 g/mol
InChI Key: NWVDKZOUGBMLIH-UHFFFAOYSA-N
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Description

6-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions in methanol . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts may also be adjusted to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Pharmaceutical Development

This compound is recognized as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural similarity to neurotransmitters enables its use in developing drugs that can modulate neurotransmitter activity. For instance, it has been explored for its potential in creating treatments for conditions such as depression and anxiety, where neurotransmitter regulation is crucial .

Case Study: Neurological Disorders

Research has demonstrated that derivatives of 6-amino-2,3-dihydro-indole-1-carboxylic acid can enhance the efficacy of existing treatments for neurological conditions. By modifying its structure, scientists have been able to improve the binding affinity of these compounds to specific receptors in the brain, leading to better therapeutic outcomes .

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme inhibition and receptor binding. It aids researchers in understanding biological pathways and identifying new therapeutic agents. The ability of this compound to interact with various biological targets makes it valuable for studying complex biochemical processes .

Research Example: Enzyme Inhibition

A study focusing on enzyme inhibition utilized this compound to identify competitive inhibitors for specific enzymes involved in metabolic pathways. The findings suggested that modifications to the compound could lead to enhanced inhibitory effects, providing insights into potential drug candidates .

Material Science

The compound is also explored for its potential applications in material science, particularly in the development of novel polymers and materials. Its unique chemical properties allow it to contribute to materials that exhibit improved performance characteristics in various applications .

Application Example: Polymer Development

Research on polymer composites incorporating this compound has shown promising results in enhancing mechanical properties and thermal stability. These advancements could lead to new materials suitable for industrial applications, including coatings and structural components .

Organic Synthesis

As a versatile building block, this compound is utilized in organic synthesis to create complex organic molecules. This capability facilitates the development of new compounds with desired biological activities, making it an essential tool for synthetic chemists .

Synthesis Example: Complex Molecule Formation

In synthetic organic chemistry, this compound has been used as a precursor for synthesizing various indole derivatives that exhibit significant biological activity. These derivatives have been tested for their potential use as anti-cancer agents and antibiotics .

Analytical Chemistry

In analytical chemistry, this compound is employed in methods for detecting and quantifying related compounds. It provides essential data for quality control in pharmaceutical manufacturing processes, ensuring that products meet safety and efficacy standards .

Quality Control Application

The use of this compound in chromatography techniques has improved the accuracy of analytical measurements in drug formulation assessments. This application ensures compliance with regulatory requirements by enabling precise quantification of active ingredients .

Summary Table of Applications

Application AreaDescription
Pharmaceutical DevelopmentKey intermediate for drugs targeting neurological disorders
Biochemical ResearchStudies on enzyme inhibition and receptor binding
Material ScienceDevelopment of novel polymers with enhanced properties
Organic SynthesisBuilding block for complex organic molecules
Analytical ChemistryDetection and quantification methods for quality control in pharmaceuticals

Mechanism of Action

The mechanism of action of 6-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways. For instance, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.

    Tryptophan: An essential amino acid with an indole ring, important in protein synthesis.

    Serotonin: A neurotransmitter derived from tryptophan, containing an indole moiety.

Uniqueness

6-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl ester group provides steric hindrance, influencing its interactions with other molecules and its stability under various conditions .

Biological Activity

6-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester (CAS: 129488-00-2) is a compound characterized by its indole structure, which is significant in medicinal chemistry due to its diverse biological activities. This compound, with a molecular formula of C₁₃H₁₈N₂O₂ and a molecular weight of approximately 234.3 g/mol, has garnered attention for its potential therapeutic applications, particularly in neuroprotection and cancer treatment.

Chemical Structure and Properties

The structure of this compound features an amino group and a tert-butyl ester group, enhancing its reactivity and solubility. The indole moiety is known for its role in various biological processes, making this compound a candidate for further research in drug development.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Analogous compounds have been linked to neuroprotective properties, potentially through mechanisms involving melatonin analogs.
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeDescription
NeuroprotectionPotential synthesis of melatonin analogs; protective effects on neurons.
Anticancer ActivityCytotoxicity against cancer cell lines; potential for further development.
Antimicrobial EffectsSimilar compounds show activity against pathogens; further studies needed.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the indole nitrogen may play a crucial role in forming hydrogen bonds with biological targets, enhancing the compound's efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of similar indole derivatives:

  • Anticancer Studies : Research on related compounds has shown significant cytotoxicity against various cancer cell lines. For example, compounds with structural similarities demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells .
  • Neuroprotective Studies : Investigations into the neuroprotective properties of related indole derivatives revealed their potential in protecting neuronal cells from apoptosis induced by oxidative stress.
  • SAR Studies : Structure-activity relationship (SAR) studies indicate that modifications to the indole structure can significantly impact biological activity. For instance, introducing different substituents at specific positions on the indole ring has been shown to enhance potency against certain biological targets.

Table 2: Comparative IC50 Values from Related Studies

Compound NameCell LineIC50 (µM)
6-Amino-2,3-dihydro-indole derivative AMCF-70.003
Tert-butyl 6-aminoindoleLXFA 6290.004
Indoline derivative BMAXF 4010.005

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester, and how is purity ensured?

  • Methodological Answer : The compound can be synthesized via N-alkylation using tert-butyl chloroacetate, followed by deprotection under acidic conditions. Purification typically involves column chromatography with gradient elution (e.g., hexane/ethyl acetate). Purity is validated using HPLC (>97% purity threshold) and confirmed via 1H^1H-NMR to assess residual solvents or byproducts .

Q. What safety protocols should be followed when handling this compound in the lab?

  • Methodological Answer : Due to limited toxicity data, handle under fume hoods with PPE (gloves, lab coat, goggles). Avoid inhalation or skin contact. Refer to Safety Data Sheets (SDS) for structurally similar tert-butyl esters, which highlight respiratory irritation risks and recommend emergency eyewash stations .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to confirm the tert-butyl group (δ ~1.4 ppm for 1H^1H, ~80 ppm for 13C^{13}C) and indole backbone. Mass spectrometry (ESI-MS) verifies molecular weight. FT-IR identifies carboxylic acid and amine functional groups .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in scale-up scenarios?

  • Methodological Answer : Optimize reaction parameters:

  • Temperature : 0–5°C during alkylation to minimize side reactions.
  • Catalyst : Use DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.
  • Solvent : Anhydrous dichloromethane improves tert-butyl group stability. Post-reaction, employ flash chromatography for rapid purification .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Methodological Answer : Discrepancies may arise from rotamers or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry.
  • Dynamic NMR : Heat samples to coalesce rotameric peaks.
  • HPLC-MS : Detect trace impurities contributing to anomalous signals .

Q. How does the tert-butyl ester group influence stability under varying pH conditions?

  • Methodological Answer : Design stability studies by incubating the compound in buffers (pH 2–10) at 25°C and 40°C. Monitor degradation via HPLC and identify products using LC-MS. The tert-butyl group is labile under strongly acidic (pH <2) or basic (pH >9) conditions, leading to deprotection and indole backbone modification .

Q. What are the challenges in assessing bioactivity, and how can they be addressed?

  • Methodological Answer : The tert-butyl ester may reduce cellular uptake due to hydrophobicity. Strategies:

  • Prodrug Design : Hydrolyze the ester in vivo to release the active carboxylic acid.
  • Comparative Assays : Test both the ester and its deprotected form in bioassays (e.g., enzyme inhibition).
  • Solubility Enhancement : Use DMSO/cosolvents (≤1% v/v) to avoid precipitation in aqueous media .

Properties

IUPAC Name

tert-butyl 6-amino-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-5,8H,6-7,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVDKZOUGBMLIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620359
Record name tert-Butyl 6-amino-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129488-00-2
Record name tert-Butyl 6-amino-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 6-amino-2,3-dihydro-1H-indole-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

6-Nitro-indole-1-carboxylic acid t-butyl ester (1 eq) was dissolved in methanol (0.1M), to this solution was added palladium on carbon (0.1 eq) in methanol under nitrogen. A hydrogen atmosphere was then inserted and resulting mixture allowed to stir for 3 hours at room temperature. The reaction mixture was then filtered through celite and solvent removed in vacuo to afford 6-Amino-2,3-dihydro-indole-1-carboxylic acid t-butyl ester as a white solid. MS: MH+ 235
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of tert-butyl 6-nitroindoline-1-carboxylate (270 mg, 1.02 mmol) in AcOH/H2O (2.5 mL, 10:1, v:v) was added iron powder (229 mg, 4.08 mmol) portionwise. The resulting mixture was stirred at rt. After 1.5 h, the reaction was filtered through Celite and the filtrate concentrated in vacuo. The residue was diluted with EtOAc and the resulting organic layer was washed with sat. NaHCO3 and brine. The organic layer was concentrated in vacuo to yield tert-butyl 6-aminoindoline-1-carboxylate as a grey solid. MS (ES+): m/z 235 [M+1]. 1H NMR (CDCl3, 400 MHz): δ1.55 (s, 9H), 2.96 (t, J=8.4 Hz, 2H), 3.61 (br.s, 2H), 3.93 (t, J=8.4 Hz, 2H), 6.27 (d, J=8.4 Hz, 1H), 6.89 (d, J=8.4 Hz, 1H), 7.30 (s, 1H).
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